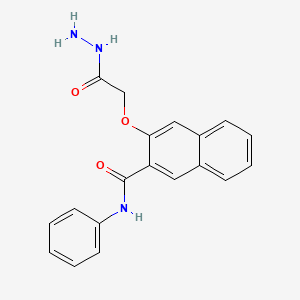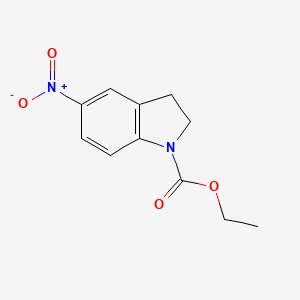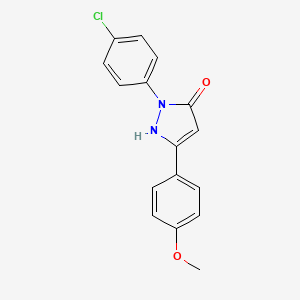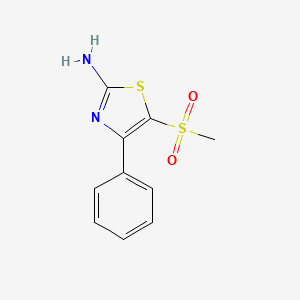
2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring of sulfur, nitrogen, and carbon atoms. This particular compound is characterized by the presence of an amino group, a methylsulfonyl group, and a phenyl group attached to the thiazole ring. Thiazoles are known for their diverse range of biological activities and are commonly used in medicinal chemistry for their therapeutic properties.
Synthesis Analysis
The synthesis of thiazole derivatives, including 2-amino-4-phenyl-5-thiazolyl compounds, can be achieved through various synthetic strategies. One such method involves the condensation of α-aryl sulfonyl-4-substituted acetophenones with phenyl trimethyl ammonium tribromide (PTT) and thiourea, as described in the synthesis of 2-amino-4-aryl-5-arylsulfonyl thiazoles . Another approach for synthesizing dimeric disulfides with a 2-amino-4-phenyl-5-thiazolyl skeleton involves the reaction of thiourea with substituted acetophenones in the presence of iodine . These methods demonstrate the versatility and efficiency of synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using X-ray crystallography. For instance, the structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole has been established, revealing the presence of S=O close contact and through-conjugation between the sulfur atom and the terminal NH2 moiety of the sulfanilamide group . This structural information is crucial for understanding the molecular interactions and properties of thiazole compounds.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions due to their reactive sites. For example, the synthesis of 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)-thiazolo[3,2-a]pyridine-6-carbonitriles involves a multicomponent condensation reaction, demonstrating the reactivity of the thiazole ring . Additionally, the formation of bis[2-amino-4-phenyl-5-thiazolyl] disulfides from 2-amino-4-phenyl-1,3-thiazoles indicates the potential for redox reactions involving thiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic data of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, such as the orthorhombic system and space group, provide insights into the compound's density and molecular interactions . Spectroscopic methods, including infrared and nuclear magnetic resonance, are used to investigate the tautomeric behavior of thiazole derivatives, which is directly related to their pharmaceutical and biological activities . These properties are essential for the development of thiazole-based drugs and their application in medicinal chemistry.
Applications De Recherche Scientifique
Photophysical Properties and Applications
The compound and its derivatives exhibit significant photophysical properties, which are crucial for applications in material sciences, sensing hazardous compounds and metals, and biomolecular sciences. A study emphasized the synthesis of 5-N-Arylaminothiazoles with sulfur-containing groups, including the sulfonyl group, and their electronic properties were elucidated through DFT calculations, highlighting their potential in fluorescence and sensing applications (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial Properties
Several studies have synthesized novel thiazole derivatives incorporating sulfamoyl and other moieties, demonstrating promising antimicrobial activities. For instance, compounds integrating sulfamoyl moiety have shown potential as antimicrobial agents against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Another study reported the synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides, noting marked activity against specific bacterial strains (Siddiqui, Zia-ur-Rehman, Ahmad, Weaver, & Lucas, 2007).
Structural Analysis and Docking Studies
Molecular docking studies and X-ray crystallography have been utilized to investigate the molecular structure and interaction of these thiazole derivatives. This is crucial for understanding the compound's potential in drug design and other biological applications. For instance, a study determined the crystal structure of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole and discussed its molecular interactions (Al-Hourani et al., 2015).
Chemical Synthesis and Reactivity
Various studies have focused on the synthesis and reactivity of thiazole derivatives, providing insights into their potential applications in chemical synthesis and pharmaceuticals. For example, a study presented a convenient synthetic approach to derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs, highlighting the reactivity of these compounds in forming complex structures (Slivchuk, Brovarets, & Drach, 2008).
Propriétés
IUPAC Name |
5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYNNGOWMJUEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650209 |
Source


|
| Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole | |
CAS RN |
1000018-51-8 |
Source


|
| Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





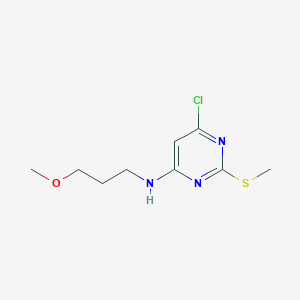
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)


